molecular formula C22H28O7 B1258024 Prednisolone-16-carboxylic acid

Prednisolone-16-carboxylic acid

Cat. No.: B1258024
M. Wt: 404.5 g/mol
InChI Key: KDXQRWCHLWOYTA-PYQKVRMJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone-16-carboxylic acid is a significant synthetic corticosteroid derivative that serves as a critical metabolite in the study of anti-inflammatory steroid "antedrugs." The antedrug approach is a fundamentally sound strategy for developing safer anti-inflammatory steroids designed to be active locally but to rapidly metabolize to inactive compounds in the systemic circulation, thereby minimizing systemic side effects . Research indicates that this compound is the primary inactive metabolite resulting from the hydrolysis of active methyl 16-prednisolonecarboxylate esters, underscoring its value in metabolic stability studies and pharmacokinetic research for novel corticosteroid agents . In vitro metabolism studies consistently demonstrate that active 16-carboxylate esters are predictably metabolized to this inactive 16-carboxylic acid, confirming its role in the deactivation pathway . Furthermore, the structural modification at the 16-position, including carboxylation, is known to influence the corticosteroid's binding affinity. Studies on related 21-thioalkylether derivatives of methyl 16-prednisolonecarboxylates show that this chemical class exhibits lowered glucocorticoid receptor binding affinity compared to prednisolone itself, providing insights into structure-activity relationships (SAR) . The synthesis of 16α-hydroxy prednisolone, a key synthetic precursor, can be achieved through oxidation reactions using potassium permanganate, followed by hydrolysis to yield the final compound . Alternative synthetic routes have been developed, utilizing reagents like hydrogen peroxide in the presence of surfactants to create efficient reaction media . This compound is supplied with a comprehensive Certificate of Analysis (CoA). It is recommended to store the product at -20°C under an inert atmosphere to ensure long-term stability . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H28O7

Molecular Weight

404.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylic acid

InChI

InChI=1S/C22H28O7/c1-20-6-5-12(24)7-11(20)3-4-13-14-8-15(19(27)28)22(29,17(26)10-23)21(14,2)9-16(25)18(13)20/h5-7,13-16,18,23,25,29H,3-4,8-10H2,1-2H3,(H,27,28)/t13-,14-,15?,16-,18+,20-,21-,22-/m0/s1

InChI Key

KDXQRWCHLWOYTA-PYQKVRMJSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC([C@@]2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)C(=O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can the structural integrity of Prednisolone-16-carboxylic acid be validated using spectroscopic and chromatographic methods?

  • Methodology: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight verification, and HPLC (>95% purity threshold) for assessing impurities . For crystalline samples, X-ray diffraction can resolve conformational ambiguities .
  • Data Interpretation: Cross-reference spectral data with computational models (e.g., density functional theory) to validate assignments .

Q. What synthetic routes are optimal for introducing the carboxylic acid moiety at the C16 position of prednisolone derivatives?

  • Methodology: Utilize Hell-Volhard-Zelinsky halogenation followed by hydrolysis for regioselective carboxylation, or employ oxidation of primary alcohols using Jones reagent (CrO₃/H₂SO₄) under controlled pH . Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via column chromatography .
  • Key Considerations: Steric hindrance at C16 may require protecting groups (e.g., acetyl) on adjacent hydroxyls .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodology: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and analyze degradation products using LC-MS. Compare with stability guidelines for corticosteroids .
  • Storage Recommendations: Store at -20°C in amber vials to prevent photodegradation; avoid repeated freeze-thaw cycles .

Q. What analytical techniques are critical for quantifying this compound in biological matrices?

  • Methodology: Develop a validated LC-MS/MS protocol with deuterated internal standards (e.g., Prednisolone-d₆) to minimize matrix effects. Optimize extraction solvents (e.g., acetonitrile:water 70:30) for recovery rates >85% .

Advanced Research Questions

Q. How can contradictions in pharmacokinetic data for this compound across in vitro and in vivo models be resolved?

  • Methodology: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Parameterize models with tissue-specific permeability data and metabolic rates (e.g., CYP3A4-mediated oxidation) . Validate using species-specific enzyme induction studies .
  • Data Analysis: Use ANOVA with post-hoc Tukey tests to identify statistically significant outliers .

Q. What mechanistic insights explain the reduced glucocorticoid receptor binding affinity of this compound compared to its parent compound?

  • Methodology: Perform molecular docking simulations (e.g., AutoDock Vina) to analyze steric clashes between the C16 carboxylate and receptor hydrophobic pockets. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
  • Experimental Design: Synthesize analogs with methyl ester protections to assess reversibility of binding inhibition .

Q. How do researchers address batch-to-batch variability in synthetic yields of this compound?

  • Methodology: Implement design of experiments (DoE) to optimize reaction parameters (temperature, catalyst loading, solvent polarity). Use Pareto charts to identify critical factors (e.g., pH control during hydrolysis) .
  • Quality Control: Include detailed characterization data (≥5 batches) in supplementary materials, adhering to journal guidelines .

Q. What strategies mitigate off-target effects of this compound in anti-inflammatory assays?

  • Methodology: Conduct transcriptomic profiling (RNA-seq) to identify non-canonical pathways affected by the compound. Compare with prednisolone-treated controls to isolate carboxylation-specific effects .
  • Ethical Compliance: Follow NIH guidelines for preclinical reporting, including ARRIVE criteria for animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prednisolone-16-carboxylic acid
Reactant of Route 2
Prednisolone-16-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.